

Ethyl 4,6-dichloropyridazine-3-carboxylate molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4,6-dichloropyridazine-3-carboxylate

Cat. No.: B1464816

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 4,6-dichloropyridazine-3-carboxylate**: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Ethyl 4,6-dichloropyridazine-3-carboxylate**, a pivotal intermediate in modern pharmaceutical synthesis. As a senior application scientist, this document moves beyond simple data recitation to explain the causality behind experimental design, ensuring a deeper understanding of the molecule's properties and utility.

Core Molecular Identity and Physicochemical Properties

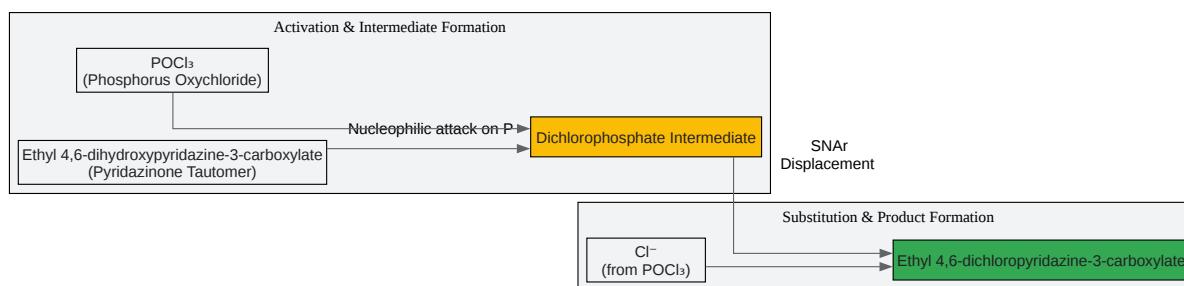
Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS Number: 679406-03-2) is a highly functionalized heterocyclic compound.^{[1][2][3]} Its structure, featuring a dichlorinated pyridazine ring and an ethyl ester moiety, makes it an exceptionally versatile building block in medicinal chemistry. The two chlorine atoms serve as reactive sites for sequential and regioselective functionalization, enabling the construction of complex molecular architectures.

The molecular formula of the compound is $C_7H_6Cl_2N_2O_2$.^{[1][2][3]} Its molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis.

Table 1: Key Physicochemical Properties of **Ethyl 4,6-dichloropyridazine-3-carboxylate**

Property	Value	Source(s)
Molecular Weight	221.04 g/mol	[2][3]
Exact Mass	219.981 g/mol	[2]
Molecular Formula	C ₇ H ₆ Cl ₂ N ₂ O ₂	[1][2][3]
CAS Number	679406-03-2	[1][2][3]
Appearance	Yellow to brown oil or low-melting solid	[1][3]
Boiling Point	353.4 ± 37.0 °C at 760 mmHg (Predicted)	[1][3]
Density	1.433 ± 0.06 g/cm ³ (Predicted)	[3]
Flash Point	167.5 ± 26.5 °C	[1]
Storage	Inert atmosphere, store in freezer, under -20°C	[4]

Synthesis and Mechanistic Rationale


The primary route to **Ethyl 4,6-dichloropyridazine-3-carboxylate** involves the deoxygenation of its dihydroxy precursor, Ethyl 4,6-dihydroxypyridazine-3-carboxylate.[5] Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both the chlorinating agent and often as the solvent.[5]

Chlorination Mechanism: The Role of Phosphorus Oxychloride

The conversion of the dihydroxypyridazine to the dichloropyridazine is a classic example of converting hydroxyl groups on a heteroaromatic ring into good leaving groups for subsequent nucleophilic substitution. The pyridazine exists in tautomeric equilibrium with its pyridazinone form. The mechanism proceeds as follows:

- Activation: The oxygen atom of the hydroxyl (or keto) group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl_3 .
- Intermediate Formation: This forms a dichlorophosphate intermediate, transforming the hydroxyl group into an excellent leaving group.
- Nucleophilic Attack: A chloride ion (from POCl_3) then acts as a nucleophile, attacking the carbon atom at the C4 or C6 position of the pyridazine ring.
- Elimination: The dichlorophosphate group is displaced, and the aromaticity of the ring is restored, yielding the chlorinated product.

This process occurs at both the C4 and C6 positions to yield the final dichlorinated product. The use of excess POCl_3 drives the reaction to completion.

[Click to download full resolution via product page](#)

Caption: Mechanism of dihydroxypyridazine chlorination.

Validated Experimental Protocol

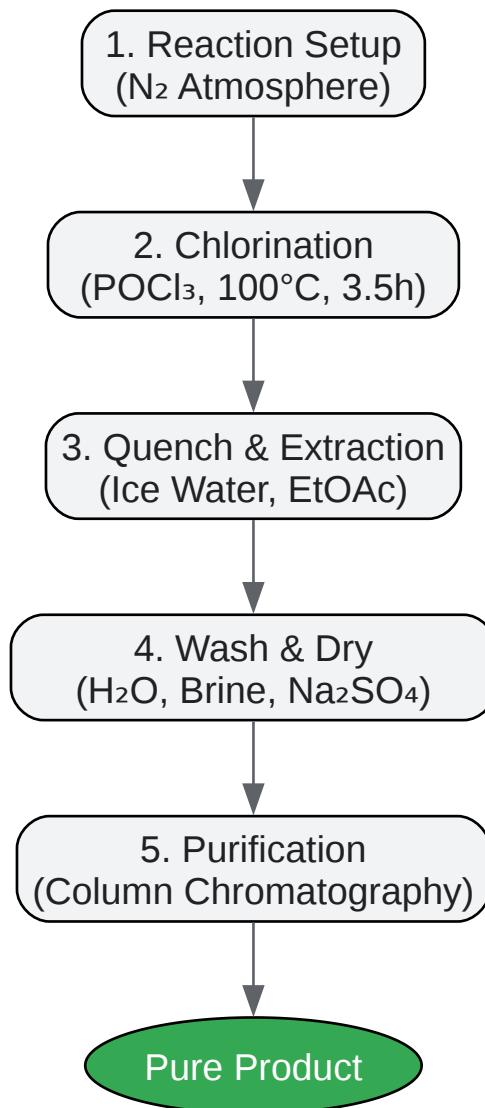
The following protocol is adapted from established procedures for the synthesis of this key intermediate.^[5]

Step 1: Reaction Setup

- To a 350 mL Schlenk flask purged with nitrogen, add Ethyl 4,6-dihydroxypyridazine-3-carboxylate (3.77 g, 20.47 mmol).
- Causality: The inert nitrogen atmosphere is critical to prevent the reaction of the highly reactive phosphorus oxychloride with atmospheric moisture.

Step 2: Chlorination

- In a fume hood, carefully add phosphorus oxychloride (38 mL, 408 mmol) to the flask.
- Seal the vessel and heat the reaction mixture to 100 °C for 3.5 hours.
- Causality: A large excess of POCl_3 is used to act as both reagent and solvent, ensuring the reaction goes to completion. Heating provides the necessary activation energy for the chlorination.


Step 3: Work-up and Extraction

- Cool the reaction to room temperature. Remove the excess phosphorus oxychloride in vacuo.
- Causality: Removing excess POCl_3 is crucial before quenching, as its reaction with water is highly exothermic and dangerous on a large scale.
- Carefully pour the crude oil onto ice water and rinse the flask with ethyl acetate.
- Causality: Quenching with ice water hydrolyzes any remaining reactive phosphorus species. The process is highly exothermic, and ice is used to control the temperature.
- Transfer the two layers to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.

- Combine the organic layers and wash twice with water, then once with brine (saturated aqueous NaCl).
- Causality: The water washes remove water-soluble impurities. The brine wash removes the bulk of the dissolved water from the organic layer before the drying step.

Step 4: Purification

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the resulting crude oil by automated column chromatography (gradient of 5-90% ethyl acetate in hexanes) to yield the pure product.
- Causality: Column chromatography separates the desired product from starting material and non-polar impurities, ensuring high purity (typically $\geq 98.0\%$).[\[1\]](#)

[Click to download full resolution via product page](#)

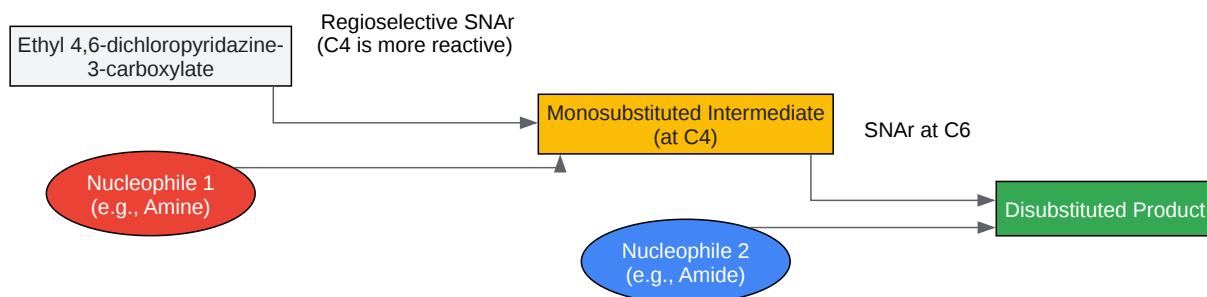
Caption: Experimental workflow for synthesis.

Analytical Characterization: A Self-Validating System

Confirmation of the structure and purity of **Ethyl 4,6-dichloropyridazine-3-carboxylate** is essential. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for identity.

Table 2: Predicted Analytical Profile

Technique	Expected Data
¹ H NMR	δ (ppm) in CDCl ₃ : 7.70 (s, 1H, pyridazine C5-H), 4.55 (q, 2H, -OCH ₂ CH ₃), 1.46 (t, 3H, -OCH ₂ CH ₃)[3]
¹³ C NMR	δ (ppm) in CDCl ₃ (Predicted): ~163 (C=O), ~155 (C4-Cl), ~153 (C6-Cl), ~140 (C3-COOEt), ~125 (C5), ~63 (-OCH ₂ CH ₃), ~14 (-OCH ₂ CH ₃)
IR	cm ⁻¹ (Predicted): ~2980 (C-H stretch, alkyl), ~1730 (C=O stretch, ester), ~1550 (C=N/C=C stretch, aromatic), ~850 (C-Cl stretch)
Mass Spec.	m/z (EI+): Expected M ⁺ at 220/222/224 (isotope pattern for 2 Cl atoms). Key fragments from loss of -OCH ₂ CH ₃ or -COOEt.


- ¹H NMR: The proton spectrum is simple and diagnostic. A singlet around 7.70 ppm confirms the single proton on the pyridazine ring. The quartet and triplet are characteristic of the ethyl ester group.
- ¹³C NMR: The spectrum will show seven distinct carbon signals. The downfield signal for the ester carbonyl and the signals for the two chlorine-bearing carbons are key identifiers.
- IR Spectroscopy: The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group around 1730 cm⁻¹.
- Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotope pattern (M, M+2, M+4) in a ratio of approximately 9:6:1, which is definitive proof of the presence of two chlorine atoms.

Reactivity and Application in Drug Discovery

The synthetic value of **Ethyl 4,6-dichloropyridazine-3-carboxylate** lies in the differential reactivity of its two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (S_NAr). The electron-withdrawing nature of the pyridazine nitrogens and the ester group activates the ring towards nucleophilic attack.

Regioselectivity in Nucleophilic Aromatic Substitution (S_nAr)

The C4 and C6 positions are electronically distinct, allowing for regioselective reactions. Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles. This allows for a stepwise functionalization, first at C4 and subsequently at C6, which is a cornerstone of its utility in building complex molecules.

[Click to download full resolution via product page](#)

Caption: Regioselective substitution pathway.

Keystone Intermediate for Deucravacitinib

A prime example of this molecule's importance is its role in the synthesis of Deucravacitinib, an FDA-approved, first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor for the treatment of plaque psoriasis.^[6] In the patented synthesis, **Ethyl 4,6-dichloropyridazine-3-carboxylate** serves as the core scaffold onto which the other key fragments of the drug are assembled via sequential S_nAr reactions.^[5]

The synthesis involves the selective displacement of the C4-chloro group with an aniline derivative, followed by amidation of the ester and subsequent displacement of the C6-chloro group.^[5] This strategic, regiocontrolled approach is fundamental to the efficient construction of the final active pharmaceutical ingredient (API).

Safety and Handling

As a reactive chemical intermediate, proper handling of **Ethyl 4,6-dichloropyridazine-3-carboxylate** is essential.

Table 3: GHS Hazard Information

Pictogram	Code	Hazard Statement	Source
	H302	Harmful if swallowed	[2] [3]
	H315	Causes skin irritation	[2] [3]
	H319	Causes serious eye irritation	[2] [3]
	H335	May cause respiratory irritation	[2] [3]

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[\[4\]](#)

Conclusion

Ethyl 4,6-dichloropyridazine-3-carboxylate is more than just a chemical with a specific molecular weight; it is a testament to the power of heterocyclic chemistry in modern drug discovery. Its well-defined synthesis, predictable reactivity, and proven utility in the creation of complex therapeutics like Deucravacitinib underscore its significance. This guide has provided the essential technical details and, more importantly, the scientific rationale needed for researchers and developers to confidently and effectively utilize this valuable synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4,6-dichloropyridazine-3-carboxylate | 679406-03-2 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. EP3601268B1 - Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino)-n-(methyl-d3)pyridazine-3-carboxamide - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- To cite this document: BenchChem. [Ethyl 4,6-dichloropyridazine-3-carboxylate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1464816#ethyl-4-6-dichloropyridazine-3-carboxylate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com